EB 47

Vue d'ensemble

Description

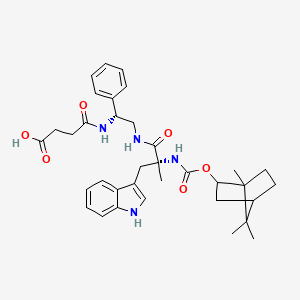

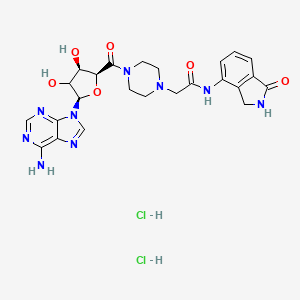

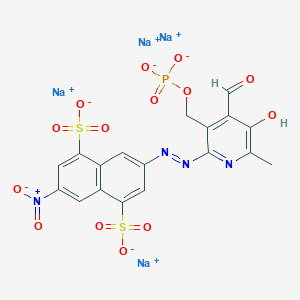

EB 47 est un inhibiteur puissant et sélectif de la poly (ADP-ribose) polymérase-1 (PARP-1), également connue sous le nom d'ADP-ribosyltransférase de type toxine diphtérique 1 (ARTD-1). Ce composé mime le substrat nicotinamide adénine dinucléotide (NAD+) et s'étend du site de la nicotinamide au site de l'adénosine. Il a une concentration inhibitrice (IC50) de 45 nanomolaires (nM) pour la PARP-1 et montre une puissance modeste contre l'ARTD5 avec une IC50 de 410 nM .

Applications De Recherche Scientifique

EB 47 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.

Biology: Employed in cellular assays to investigate the role of PARP-1 in various biological processes, including cell death and survival.

Medicine: Explored as a potential therapeutic agent for diseases where PARP-1 is implicated, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting PARP-1 and related enzymes.

Mécanisme D'action

Target of Action

EB-47 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), also known as ARTD-1. PARP-1 is a nuclear enzyme involved in DNA repair, genomic stability, and programmed cell death. It plays a crucial role in the repair of single-strand DNA breaks by recruiting and activating other DNA repair proteins .

Mode of Action

EB-47 mimics the structure of NAD+, the natural substrate of PARP-1. It binds to the NAD+ binding site of PARP-1, thereby inhibiting its activity. This inhibition prevents PARP-1 from synthesizing poly (ADP-ribose) chains, which are essential for recruiting DNA repair proteins to sites of damage. As a result, DNA repair is compromised, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells deficient in BRCA1/2 genes .

Biochemical Pathways

The primary biochemical pathway affected by EB-47 is the DNA damage response (DDR) pathway. By inhibiting PARP-1, EB-47 disrupts the repair of single-strand DNA breaks. This leads to the formation of double-strand breaks during DNA replication, which are more lethal to cells. The accumulation of DNA damage activates cell death pathways, including apoptosis .

Pharmacokinetics

EB-47 exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It has a high bioavailability, allowing it to effectively reach and inhibit PARP-1 in target tissues. The compound is metabolized primarily in the liver and excreted via the kidneys .

Result of Action

At the molecular level, EB-47’s inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage. This triggers cell cycle arrest and apoptosis, particularly in cancer cells with defective DNA repair mechanisms. At the cellular level, this results in reduced tumor growth and increased sensitivity to other DNA-damaging agents, making EB-47 a promising candidate for combination therapies in cancer treatment .

Action Environment

The efficacy and stability of EB-47 can be influenced by various environmental factors. For instance, the presence of other DNA-damaging agents can enhance its effectiveness by increasing the burden of DNA damage. Additionally, the compound’s stability can be affected by pH, temperature, and the presence of metabolic enzymes. Understanding these factors is crucial for optimizing the therapeutic use of EB-47 .

EB-47 represents a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. Its ability to selectively inhibit PARP-1 and induce cell death in cancer cells highlights its potential as a valuable addition to the arsenal of anticancer agents.

: Immune System Research : Oxford Academic Journal : MedChemExpress

Analyse Biochimique

Biochemical Properties

EB 47 plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1. This enzyme is responsible for the poly(ADP-ribosyl)ation of proteins, a post-translational modification that is essential for DNA repair and genomic stability. This compound interacts with PARP-1 by mimicking NAD+, binding to the enzyme’s active site, and preventing its activity. This inhibition leads to the accumulation of DNA damage and can induce cell death in cancer cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces cell death by inhibiting DNA repair mechanisms, leading to the accumulation of DNA damage. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to decrease the number of embryo implantation sites and blastocysts in in vivo studies, indicating its potential impact on reproductive processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PARP-1, where it mimics NAD+ and inhibits the enzyme’s activity. This inhibition prevents the poly(ADP-ribosyl)ation of target proteins, leading to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound has been shown to inhibit other PARP family members, such as ARTD5, although with lower potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory activity over extended periods. In in vitro studies, this compound has been shown to decrease the number of embryo implantation sites and blastocysts over a five-day period, indicating its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 activity and induces DNA damage in cancer cells. At higher doses, this compound can cause toxic or adverse effects, such as decreased embryo implantation and blastocyst formation. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and genomic stability. By inhibiting PARP-1, the compound affects the poly(ADP-ribosyl)ation of proteins, a critical post-translational modification in DNA repair processes. This inhibition can lead to changes in metabolic flux and metabolite levels, further influencing cellular function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to mimic NAD+ allows it to efficiently bind to PARP-1 and other PARP family members, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on PARP-1. The compound’s targeting signals and post-translational modifications direct it to the nucleus, allowing it to interact with PARP-1 and inhibit its activity. This subcellular localization is essential for the compound’s function in DNA repair and genomic stability .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de l'EB 47 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par des réactions de cyclisation, suivies de modifications de groupes fonctionnels pour introduire les substituants nécessaires. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés.

Méthodes de Production Industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux spécifications requises pour la recherche et une utilisation thérapeutique potentielle.

Analyse Des Réactions Chimiques

Types de Réactions

EB 47 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles dans des conditions contrôlées.

Réactifs et Conditions Communes

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Solvants : Diméthylsulfoxyde (DMSO), méthanol, éthanol.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des analogues désoxygénés.

Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme un composé outil pour étudier l'inhibition de la PARP-1 et ses effets sur les mécanismes de réparation de l'ADN.

Biologie : Employé dans des tests cellulaires pour étudier le rôle de la PARP-1 dans divers processus biologiques, y compris la mort cellulaire et la survie.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies où la PARP-1 est impliquée, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la PARP-1 et les enzymes apparentées.

Mécanisme d'Action

This compound exerce ses effets en inhibant sélectivement la PARP-1, une enzyme impliquée dans la réparation des cassures simple brin de l'ADN. En imitant le substrat NAD+, this compound se lie au site actif de la PARP-1, l'empêchant de catalyser le transfert d'unités ADP-ribose vers les protéines cibles. Cette inhibition perturbe le processus de réparation de l'ADN, conduisant à l'accumulation de dommages à l'ADN et finalement à la mort cellulaire dans les cellules se divisant rapidement, telles que les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés Similaires

Olaparib : Un autre inhibiteur de la PARP-1 utilisé dans le traitement de certains cancers.

Rucaparib : Un inhibiteur de la PARP avec des applications similaires en oncologie.

Niraparib : Un inhibiteur sélectif de la PARP-1 et de la PARP-2 utilisé en chimiothérapie.

Unicité de l'EB 47

This compound est unique en raison de sa forte sélectivité pour la PARP-1 par rapport aux autres membres de la famille PARP, tels que l'ARTD5. Cette sélectivité réduit les effets hors cible et améliore son potentiel comme agent thérapeutique. De plus, sa capacité à imiter le NAD+ et à s'étendre du site de la nicotinamide au site de l'adénosine fournit un mécanisme d'inhibition distinct par rapport aux autres inhibiteurs de la PARP .

Propriétés

IUPAC Name |

2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQSDIMNDTMII-LLGQWWOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)